molecular formula C11H10BNO2 B12955990 (3-Phenylpyridin-4-yl)boronic acid

(3-Phenylpyridin-4-yl)boronic acid

Cat. No.: B12955990
M. Wt: 199.02 g/mol
InChI Key: KCAVQTUFDCZLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenylpyridin-4-yl)boronic acid (CAS 1403496-37-6) is a high-purity, heterocyclic boronic acid building block designed for research applications. With the molecular formula C 11 H 10 BNO 2 and a molecular weight of 199.01 g/mol, this compound is a valuable synthon in modern organic and medicinal chemistry. Boronic acids are pivotal in synthetic chemistry, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is fundamental in constructing complex molecules for pharmaceuticals and materials . The structure of this compound, which incorporates both a phenyl and a pyridyl group, makes it a particularly interesting scaffold for generating diverse compound libraries. Beyond coupling chemistry, boronic acids have gained significant importance in medicinal chemistry, exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib . They are also widely exploited in developing sensors for carbohydrates and other biologically relevant molecules, and in dynamic covalent chemistry for creating responsive materials, such as moldable hydrogels for biomedical applications . The unique electronic properties of the boronic acid group, which can act as a Lewis acid and form reversible complexes with diols and other nucleophiles, underpin its utility in chemical biology and sensor design . This reactivity is harnessed in emergent techniques like iminoboronate chemistry, which allows for the selective labeling of biomolecules and the development of reversible covalent inhibitors . This compound serves as a critical starting material for researchers exploring these advanced areas in drug discovery, chemical biology, and the development of smart materials. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(3-phenylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8,14-15H

InChI Key

KCAVQTUFDCZLMQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Reactivity and Mechanistic Aspects of 3 Phenylpyridin 4 Yl Boronic Acid in Organic Transformations

Fundamental Reaction Pathways Involving Arylboronic Acids

Arylboronic acids are renowned for their versatility in organic synthesis, largely participating in reactions that form carbon-carbon and carbon-heteroatom bonds. nih.gov Their utility stems from a few key reaction pathways centered around the carbon-boron bond.

Transmetalation Processes in Transition Metal Catalysis

A cornerstone of cross-coupling chemistry, transmetalation is a fundamental step where an organic group is transferred from boron to a transition metal catalyst, typically palladium. rsc.orgresearchgate.net This process is not a simple exchange; it requires the activation of the boronic acid by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex, or boronate. rsc.org This boronate species is then competent to transfer its aryl group to the [Ar-Pd(II)-X] complex that was formed during the oxidative addition phase of the catalytic cycle. chemrxiv.org The efficiency of transmetalation is influenced by several factors, including the choice of base, solvent, and the ligands coordinated to the palladium center. rsc.org In the case of (3-Phenylpyridin-4-yl)boronic acid, the pyridine (B92270) nitrogen can potentially coordinate with the palladium center, which may influence the rate and outcome of the transmetalation step. acs.org

Hydrolytic Protodeboronation Considerations in Pyridinylboronic Acids

A significant competing reaction that can reduce the yield of desired products is hydrolytic protodeboronation, the cleavage of the carbon-boron bond by water to replace the boronic acid group with a hydrogen atom. rsc.org This process is known to be catalyzed by both acid and base. rsc.orgacs.org Pyridinylboronic acids exhibit varying stability to protodeboronation depending on the position of the boronic acid group. arkat-usa.org While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acids are often unstable and prone to rapid protodeboronation. arkat-usa.orged.ac.ukacs.org Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation, even at elevated temperatures and high pH. acs.orgacs.org The reaction mechanism can be complex, with pH-dependent rates. acs.orgljmu.ac.uk For heteroarylboronic acids, the presence of both the boronic acid and its corresponding boronate (at pH levels near the pKa) can lead to competing processes like self-catalysis or disproportionation. acs.org Minimizing the water content, controlling the pH, and keeping reaction temperatures as low as possible are common strategies to mitigate this side reaction.

Homocoupling Side Reactions and Strategies for Suppression

Another common side reaction is the homocoupling of two boronic acid molecules to form a symmetrical biaryl. dur.ac.uk This process is often mediated by the palladium catalyst and can be significantly accelerated by the presence of oxygen. dur.ac.uk The mechanism can involve the reductive activation of a Pd(II) precatalyst, which consumes two molecules of the boronic acid. rsc.org An alternative pathway involves an oxidative homocoupling mechanism. rsc.org

Several strategies are employed to minimize this undesired outcome:

Inert Atmosphere: Rigorously excluding oxygen by running the reaction under an inert atmosphere (like nitrogen or argon) is a primary strategy.

Reducing Agents: The addition of mild reducing agents can help suppress homocoupling. acs.org

Slow Release of Boronic Acid: Using protected forms of boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, allows for the slow release of the active boronic acid into the reaction mixture. This low-concentration profile minimizes side reactions like homocoupling. chem-station.com

Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligands can influence the relative rates of cross-coupling versus homocoupling.

Carbon-Carbon Bond Forming Reactions

The primary synthetic utility of this compound lies in its application as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that joins an organoboron compound (like this compound) with an organic halide or triflate. libretexts.org This reaction has become one of the most important methods in modern organic synthesis for constructing biaryl and substituted pyridine structures. chemrxiv.orglibretexts.org

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.comacs.org The cycle comprises three key elementary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar'-X) to a coordinatively unsaturated Pd(0) complex. chemrxiv.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-halide bond, forming a square-planar Pd(II) species, [Ar'-Pd(II)-X]. yonedalabs.comacs.org This step is often the rate-determining step of the entire cycle. libretexts.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the newly formed Pd(II) complex. researchgate.net As previously discussed, this requires the activation of the boronic acid by a base to form a boronate [Ar-B(OH)₃]⁻. chemrxiv.org This boronate then reacts with the [Ar'-Pd(II)-X] complex, exchanging the halide (X) for the aryl group (Ar) from the boronic acid, resulting in a diorganopalladium(II) complex, [Ar-Pd(II)-Ar']. rsc.org

Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the biaryl product (Ar-Ar'). chemrxiv.orglibretexts.org This step simultaneously reduces the palladium from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then begin a new cycle. yonedalabs.com

The entire process is a finely tuned sequence of events, and the efficiency of each step can be influenced by the specific substrates, catalyst, ligands, base, and solvent used.

Step Description Reactants Products
1. Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.Pd(0) complex, Organic Halide (R-X)R-Pd(II)-X complex
2. TransmetalationThe organic group is transferred from the activated boronic acid to the Pd(II) complex.R-Pd(II)-X, Base-activated Boronic Acid (Ar-B(OH)₃⁻)R-Pd(II)-Ar complex, Halide Salt
3. Reductive EliminationThe two coupled organic groups are expelled from the Pd(II) complex, forming the final product and regenerating the catalyst.R-Pd(II)-Ar complexCoupled Product (R-Ar), Pd(0) complex

Petasis Borono-Mannich Multicomponent Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the condensation of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgmdpi.com

The PBM reaction accommodates a diverse array of boronic acid components, including aryl, heteroaryl, and vinyl boronic acids. wikipedia.org this compound, as a heteroarylboronic acid, can participate in this transformation. Generally, electron-rich aryl and heteroarylboronic acids tend to be more reactive. organic-chemistry.org However, methods have been developed to facilitate the reaction of electron-poor boronic acids, often through the use of microwave irradiation or transition-metal catalysis. organic-chemistry.orgnih.gov

The scope of the amine component includes primary and secondary amines, hydrazines, and anilines. organic-chemistry.org The carbonyl component is typically an aldehyde, with α-hydroxy aldehydes and glyoxylic acid being common substrates for the synthesis of β-amino alcohols and α-amino acids, respectively. researchgate.netnih.gov

While the PBM reaction has a broad scope, some limitations exist. For instance, reactions involving amines or boronic acids with strong electron-withdrawing groups may fail to proceed to completion. acs.org The use of certain heteroarylboronic acids, such as furan-3-ylboronic acid and pyridin-3-ylboronic acid, has been reported to not yield the desired product under specific conditions. researchgate.net

The following table illustrates the substrate scope for the boronic acid component in the Petasis reaction.

Table 3: Substrate Scope of Boronic Acids in the Petasis Reaction

Boronic Acid Type Amine Component Carbonyl Component Product Type Notes
Arylboronic acids Secondary amines Glyoxylic acid α-Aryl-α-amino acids Broadly applicable.
Vinylboronic acids Primary amines Paraformaldehyde Allylamines Used in the synthesis of naftifine. wikipedia.org
Heteroarylboronic acids (e.g., pyridyl) Aminopyridines Glyoxylic acid N-Aryl-α-amino acids Microwave conditions can be beneficial. researchgate.net
Electron-poor arylboronic acids Anilines Aldehydes Tertiary amines May require elevated temperatures or catalysis. organic-chemistry.org
Alkylboronic acids Amines Aldehydes Alkylated amines Challenging, but achievable via EDA complex formation. chemrxiv.org

A significant feature of the Petasis reaction is the potential for a high degree of stereochemical control, particularly when a chiral amine or a chiral α-hydroxy aldehyde is used. wikipedia.orgnih.gov The use of a chiral amine as a substrate often leads to high diastereoselectivity, with the stereochemical outcome being strongly influenced by the chirality of the amine. wikipedia.org For example, chiral benzyl (B1604629) amines and 2-substituted pyrrolidines have been shown to induce good to excellent diastereomeric excess. wikipedia.org

When enantiopure α-hydroxy aldehydes are employed, the reaction typically proceeds with high anti-diastereoselectivity, yielding enantiopure anti-β-amino alcohols. nih.gov This selectivity is proposed to arise from a transition state where the boronate adds to the imine in a Felkin-Anh-type model. nih.gov

Furthermore, chiral catalysts, such as those derived from BINOL, have been developed to achieve enantioselective Petasis reactions, allowing for the synthesis of both syn- and anti-β-amino alcohols in pure form. researchgate.netnih.gov The choice of catalyst enantiomer can dictate the stereochemical outcome of the product. nih.gov

The following table summarizes approaches to stereochemical control in the Petasis reaction.

Table 4: Stereochemical Control in Petasis Reactions

Chiral Component Substrates Stereochemical Outcome Key Factors
Chiral amine (e.g., (S)-2-phenylglycinol) α-Keto acid, vinyl boronic acid Single diastereomer of the allylamine Chirality of the amine. wikipedia.org
Chiral α-hydroxy aldehyde Boronic acid, amine anti-β-amino alcohol α-hydroxy-directed boronate addition. nih.gov
Chiral biphenol catalyst Boronate, α-hydroxy aldehyde, amine syn- or anti-β-amino alcohol Catalyst chirality. nih.gov
Chiral boronic ester Glyoxylic acid, morpholine Enantioselective formation of α-amino acid Use of a chiral auxiliary on the boron. researchgate.net

Other Metal-Mediated C-C Bond Formations (e.g., Liebeskind-Srogl Coupling, Conjugate Additions, Electrophilic Allyl Shifts)

Beyond the widely used Suzuki-Miyaura and Petasis reactions, this compound and related boronic acids can participate in a variety of other metal-mediated carbon-carbon bond-forming reactions. merckmillipore.com

Liebeskind-Srogl Coupling: This reaction allows for the formation of a C-C bond between a thioester and a boronic acid, catalyzed by palladium and mediated by a copper(I) carboxylate co-catalyst. wikipedia.orgresearchgate.net It is particularly useful as it proceeds under neutral conditions. rsc.org The substrate scope includes a wide range of boronic acids, although those with nitrogen heteroatoms have been reported to be problematic under certain conditions. nih.gov Optimization of the catalyst system, including the palladium source and ligands like tris(2-furyl)phosphine (TFP), is crucial for success. wikipedia.orgnih.gov

Conjugate Additions: Arylboronic acids can undergo rhodium- or palladium-catalyzed 1,4-conjugate addition to α,β-unsaturated enones. researchgate.netlibretexts.org This reaction provides a powerful method for the asymmetric synthesis of β-aryl ketones when chiral ligands, such as BINAP, are employed. libretexts.org The reaction is believed to proceed through the formation of an aryl-metal species that adds to the enone. libretexts.org

Electrophilic Allyl Shifts: While allylboronic esters are generally unreactive towards many electrophiles, their conversion to more nucleophilic allylboronate complexes (by treatment with an aryllithium) enables them to react with a broader range of electrophiles in an SE2' fashion. acs.org This allows for the stereospecific formation of allylic C-C and C-heteroatom bonds. acs.orgwikipedia.org

The following table provides a comparative overview of these C-C bond-forming reactions.

Table 5: Other Metal-Mediated C-C Bond Formations

Reaction Key Reagents Catalyst/Mediator Product Type Key Features
Liebeskind-Srogl Coupling Thioester, Boronic Acid Pd(0), Cu(I) carboxylate Ketones Neutral reaction conditions. wikipedia.orgrsc.org
Conjugate Addition α,β-Unsaturated Enone, Boronic Acid Rh(I) or Pd(0) with chiral ligands β-Aryl Ketones Enables asymmetric synthesis. libretexts.org
Electrophilic Allyl Shift Allylboronic Ester, Electrophile Aryllithium (to form boronate) Functionalized Allylic Compounds Increases nucleophilicity of the allylboron species. acs.org

Carbon-Heteroatom Bond Forming Reactions

In addition to its role in C-C bond formation, this compound can also be utilized in the formation of carbon-heteroatom bonds, most notably through the Chan-Lam coupling reaction.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) facilitates the formation of a carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond between an arylboronic acid and an amine or alcohol, respectively. wikipedia.org This reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, often in the presence of a base like pyridine and an oxidant, which can be air (oxygen). wikipedia.orgucl.ac.uk

The reaction mechanism is thought to involve the deprotonation of the amine or alcohol, coordination to the copper(II) center, followed by transmetalation with the boronic acid. wikipedia.org Subsequent reductive elimination from a Cu(III) intermediate forms the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org

This methodology provides a valuable alternative to other C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination, and is notable for its often milder reaction conditions. The scope of the reaction includes a variety of aryl- and heteroarylboronic acids, as well as a range of amines, amides, and phenols.

Recent advancements have also explored photochemical strategies and the use of heterogeneous catalysts, such as copper iodide on a magnetic nanoparticle support, to promote C-heteroatom bond formation, offering more environmentally friendly and efficient protocols. mdpi.comresearchgate.net Furthermore, palladium-catalyzed processes, while more commonly associated with C-C coupling, can also mediate C-heteroatom bond formation under specific conditions, sometimes proceeding through a Pd(IV) intermediate. researchgate.net

The following table outlines the key aspects of the Chan-Lam coupling for C-N and C-O bond formation.

Table 6: Chan-Lam Coupling for Carbon-Heteroatom Bond Formation

Bond Type Heteroatom Source Boronic Acid Catalyst System Typical Conditions
C-N Amine, Amide This compound Cu(OAc)₂, Pyridine Air (O₂), Room Temp. to moderate heat
C-O Phenol, Alcohol This compound Cu(OAc)₂, Pyridine Air (O₂), Room Temp. to moderate heat

Chan-Evans-Lam Coupling for C-N and C-O Bond Formation

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed reaction that facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. acs.orgchemistrysteps.comorganic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. acs.orgchemistrysteps.com A key advantage of the CEL coupling is its ability to be performed under mild conditions, often at room temperature and open to the air, which distinguishes it from other cross-coupling methods like the palladium-catalyzed Buchwald-Hartwig reaction. acs.orgchemistrysteps.com

The reaction is versatile, accommodating a wide range of substrates including phenols, anilines, primary and secondary aliphatic amines, amides, imides, ureas, carbamates, and sulfonamides. chemistrysteps.comorganic-chemistry.org The catalytic cycle is believed to involve a copper(II) catalyst, which can be reoxidized by atmospheric oxygen, allowing for the use of catalytic amounts of the copper source. chemistrysteps.com The mechanism proceeds through the formation of a copper-aryl complex, followed by the generation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate. This intermediate then undergoes reductive elimination to yield the desired aryl ether or aryl amine and a copper(I) species. acs.org

While specific examples detailing the use of this compound in Chan-Evans-Lam couplings are not extensively documented in the reviewed literature, the general applicability of the reaction to a wide array of arylboronic acids suggests its potential as a suitable coupling partner. The presence of the pyridine ring introduces a potentially coordinating nitrogen atom, which could influence the reaction kinetics and catalyst efficiency. Research on the N-arylation of various nitrogen-containing heterocycles using arylboronic acids has shown that the electronic nature of both the boronic acid and the amine can significantly impact the reaction outcome. mdpi.comthieme-connect.de For instance, electron-donating or electron-withdrawing groups on the phenyl ring of the boronic acid can affect the yield. organic-chemistry.org

Below is a representative table illustrating the types of C-N and C-O bond formations that are generally achieved through Chan-Evans-Lam coupling, which could be extrapolated to reactions involving this compound.

Boronic Acid PartnerAmine/Alcohol PartnerCopper CatalystBaseSolventProduct TypeGeneral Yield Range (%)
Arylboronic AcidAnilineCu(OAc)₂PyridineCH₂Cl₂N-Aryl Aniline60-95
Arylboronic AcidPhenolCu(OAc)₂PyridineCH₂Cl₂Aryl Ether70-98
Arylboronic AcidAliphatic AmineCu(OAc)₂Et₃NTHFN-Alkyl Arylamine50-85
Arylboronic AcidImidazoleCu(OAc)₂PyridineCH₂Cl₂N-Aryl Imidazole55-90

This table presents generalized data for Chan-Evans-Lam couplings and is intended to be illustrative of the potential reactivity of this compound.

Applications in Amide and Ester Formation

Boronic acids, including arylboronic acids, have emerged as effective catalysts and reagents for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. orgsyn.orgdur.ac.uk These methods offer an alternative to traditional coupling reagents which often generate stoichiometric amounts of waste. chemistrysteps.comorgsyn.org

In the context of amide synthesis, arylboronic acids can act as catalysts to promote the dehydrative condensation of carboxylic acids and amines. rsc.org The reaction often requires elevated temperatures and the removal of water to drive the equilibrium towards the amide product. orgsyn.org The proposed mechanism involves the formation of an acyloxyboronic ester intermediate, which is more susceptible to nucleophilic attack by the amine compared to the free carboxylic acid. nih.gov The efficiency of this catalytic amidation can be influenced by the choice of boronic acid catalyst, with more electron-withdrawing groups on the aryl ring sometimes leading to higher catalytic activity. rsc.org

While direct catalytic amidation using this compound is not specifically detailed in the available literature, the general principles of boronic acid-catalyzed amide formation are well-established. orgsyn.orgrsc.org The synthesis of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry, and catalytic methods are of high interest. chemistrysteps.com

Similarly, boronic acids can facilitate the formation of esters. The reaction between a carboxylic acid and an alcohol can be promoted by a boronic acid catalyst, again proceeding through a reactive acyloxyboronate intermediate. However, the direct conversion of amides to esters is less common and typically requires harsh conditions, such as high temperatures and a large excess of alcohol in the presence of a strong acid. chemistrysteps.com

The following table provides representative examples of amide and ester formation reactions where boronic acids are utilized, illustrating the potential applications for this compound.

Boronic AcidCarboxylic AcidAmine/AlcoholConditionsProduct TypeGeneral Yield Range (%)
Arylboronic Acid (catalyst)Benzoic AcidBenzylamineToluene, reflux, Dean-StarkN-Benzylbenzamide70-95
Arylboronic Acid (catalyst)Acetic AcidAnilineXylene, refluxN-Phenylacetamide65-90
Arylboronic Acid (catalyst)Phenylacetic AcidEthanol (B145695)Toluene, reflux, Dean-StarkEthyl Phenylacetate60-85

This table presents generalized data for boronic acid-mediated amide and ester formation and is intended to be illustrative of the potential reactivity of this compound.

Catalytic Applications of 3 Phenylpyridin 4 Yl Boronic Acid and Analogs

Lewis Acid Catalysis in Diverse Organic Reactions

The cornerstone of boronic acid catalysis is the Lewis acidity of the boron center. nih.gov Boranes feature an empty p-orbital, making them effective Lewis acids capable of accepting electron pairs from nucleophiles. researchgate.netmdpi.com This interaction leads to the formation of a tetrahedral boronate species. researchgate.net In catalysis, organoboron acids leverage this Lewis acidity to activate substrates, often through the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov This mode of activation is central to a wide variety of organic transformations.

Electron-deficient arylboronic acids are particularly effective Lewis acid catalysts. For instance, their ability to polarize C–O bonds in alcohols facilitates reactions like Friedel-Crafts alkylations with electron-rich arenes. scilit.comualberta.ca The catalytic cycle typically involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate and promotes the desired transformation.

Key features of boronic acid Lewis acid catalysis include:

Low Toxicity: Compared to many traditional metal-based Lewis acids, organoboron compounds generally exhibit lower toxicity. nih.gov

Stability: They are often stable to air and moisture, making them easier to handle.

Chemoselectivity: Boronic acids can offer unique chemoselectivity, sometimes obviating the need for protecting group strategies. nih.gov

Diverse Activation: They can activate a range of functional groups, including alcohols, carboxylic acids, and carbonyls, for various transformations. rsc.orgresearchgate.netualberta.ca

The table below summarizes examples of organic reactions catalyzed by arylboronic acids acting as Lewis acids.

Catalyst ExampleReaction TypeSubstrate(s)Key Feature
Electron-deficient Arylboronic AcidsFriedel-Crafts Alkylationπ-activated alcohols, ArenesActivation of alcohols via C–O bond polarization. ualberta.ca
Phenylboronic AcidBiginelli & Hantzsch ReactionsMulticomponent reactantsEffective catalyst for multicomponent condensation reactions. nih.gov
Pentafluorophenylboronic acidEtherificationSecondary benzylic alcohols, Alkyl alcoholsCatalyzes dehydrative C–O bond formation. nih.gov

Activation of Carboxylic Acids and Carbonyl Derivatives

A highly developed area of boronic acid catalysis involves the activation of carboxylic acids and their derivatives. nih.gov This strategy provides a mild and efficient pathway for forming amide and ester bonds, crucial linkages in pharmaceuticals and materials science. The activation occurs through the formation of a mixed anhydride (B1165640) intermediate between the boronic acid and the carboxylic acid. nih.gov This intermediate is more susceptible to nucleophilic attack by an amine or alcohol than the free carboxylic acid, thus facilitating acylation.

This catalytic approach offers high atom economy by avoiding the need for stoichiometric activating agents that generate wasteful byproducts. rsc.orgresearchgate.net Early work demonstrated that boric acid could promote esterification, and various organoboranes could facilitate amide formation under mild conditions. nih.gov

Similarly, boronic acids activate carbonyl compounds for a range of condensation reactions. nih.gov By coordinating to the carbonyl oxygen, the boronic acid increases the electrophilicity of the carbonyl carbon. This Lewis acid activation is key for promoting reactions such as the formation of imines and the multicomponent Mannich reaction. nih.gov The ability of boronic acids to form dynamic covalent adducts can lead to highly organized transition states, enabling diastereoselective and enantioselective processes. nih.gov

The table below presents examples of boronic acid-catalyzed reactions involving the activation of carboxylic acids and carbonyls.

Catalyst ExampleSubstrate TypeReactionMechanism of Activation
3,4,5-Trifluorobenzeneboronic AcidCarboxylic Acids, AminesAmidationFormation of a mixed boronic-carboxylic anhydride. nih.gov
Phenylboronic AcidAldehydes, Amines, β-ketoestersBiginelli ReactionLewis acid activation of a carbonyl group. nih.gov
Boric AcidAldehydes, KetonesAldol-type CondensationFormation of an enol borate (B1201080) ester. nih.gov
Boric AcidAldehydes, Amines, IsocyanidesUgi ReactionRate acceleration in aqueous media. nih.gov

Organocatalytic Roles of Boronic Acids

Beyond functioning as simple Lewis acids, boronic acids can play more complex roles in organocatalysis. rsc.org Organocatalysis relies on the formation of temporary bonds to activate substrates, a process for which the reversible covalent bonding ability of boronic acids is well-suited. rsc.org They can exhibit dual-activation capabilities, for instance, by combining Lewis acid activation with hydrogen-bond donation or by cooperating with another organocatalyst. nih.govnih.gov

A notable example is the use of aminoboronic acids in aldol (B89426) reactions. nih.gov In these systems, the boron center acts as a Lewis acid to activate the carbonyl acceptor, while the amine moiety can form an enamine with the carbonyl donor, creating a bifunctional catalyst that orchestrates the reaction. nih.gov

Furthermore, boronic acids can be used in cooperative catalysis with other small organic molecules, such as chiral amines. ualberta.ca This dual catalytic approach has been successfully applied to asymmetric reactions, including the allylation of aldehydes with allylic alcohols, to generate valuable all-carbon quaternary centers with high enantioselectivity. ualberta.ca Mechanistic studies have revealed that arylboronic acids can act as both Lewis acids and hydrogen-bond donors, a triple role that has been harnessed in the tandem reduction and alkylation of quinolines. nih.gov

Catalytic SystemReaction TypeRole of Boronic Acid
Aminoboronic AcidsAldol ReactionDual activation: Lewis acid and enamine formation via amine. nih.gov
Arylboronic Acid / Chiral AmineAsymmetric AllylationLewis acid activation of allylic alcohol. ualberta.ca
Arylboronic AcidQuinoline AlkylationActs as Lewis acid and hydrogen-bond donor. nih.gov
Boronic Acid-containing MicrogelsAza-Michael AdditionNucleophilic activation. rsc.org

Boronic Acid-Catalyzed Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. conicet.gov.ar However, some dienophiles, such as unsaturated carboxylic acids, can be sluggish. researchgate.net Boronic acid catalysis offers an effective solution by activating these substrates. researchgate.netscispace.com

The catalytic activation of α,β-unsaturated carboxylic acids in Diels-Alder reactions is believed to proceed through a covalent, monoacylated hemiboronic ester intermediate. researchgate.net The formation of this intermediate lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the [4+2] cycloaddition with a diene. researchgate.net This strategy has been successfully applied to reactions involving 2-alkynoic acids and various dienes, leading to polysubstituted aromatic carboxylic acids after an in-situ oxidation step. researchgate.net

In some cases, boronic acids can also act as templates, bringing the diene and dienophile together to control regioselectivity. mdpi.com For example, in the reaction of anthrone (B1665570) with methyl 4-hydroxy-2-butenoate, a phenylboronic acid template completely reversed the regioselectivity compared to the uncatalyzed reaction by forming an enol-type boronic ester. mdpi.com

The table below shows examples of boronic acid-catalyzed Diels-Alder reactions.

CatalystDieneDienophileKey Outcome
Arylboronic AcidCyclopentadiene2-Alkynoic AcidLUMO-lowering activation, formation of cyclohexadienyl carboxylic acids. researchgate.net
Phenylboronic AcidAnthrone (enol form)Methyl 4-hydroxy-2-butenoateTemplate effect, complete control of regioselectivity. mdpi.com
Boronic Acid-containing MicrogelsCyclopentadieneAcrylic AcidEnhanced reaction rates in a constrained environment. rsc.org

Transition Metal-Boronic Acid Cooperative Catalysis

A frontier in catalysis involves the synergistic cooperation between a transition metal and a Lewis acid, such as a boronic acid or a borane (B79455) ligand. acs.orgnih.gov In these systems, the boron functionality is not a mere spectator but an active participant in the catalytic cycle. nih.gov This cooperative interplay can unlock novel reactivity and significantly enhance catalytic performance. acs.orgnih.gov

This strategy often involves bifunctional ligands that contain both a donor atom (like phosphorus or nitrogen) to coordinate to the metal and a Lewis acidic boron center. acs.org The metal center, which may be electron-donating, and the Lewis acidic boron can work in concert to activate small molecules and substrate bonds (like E-H, where E = C, N, O, S). acs.org For example, diphosphine-borane-based cobalt complexes have shown remarkable activity in the activation of various E-H bonds and in the hydrosilylation of ketones and aldehydes. acs.org

The incorporation of boron functionalities into transition-metal catalysts can be achieved through the synthesis of sophisticated bifunctional ligands or via direct postsynthetic functionalization of a metal complex. nih.gov This cooperative approach has proven beneficial for a range of reactions, including hydrogenation, dehalogenation, and reactions involving CO2 activation. acs.orgnih.gov The boron Lewis acid can assist in bond cleavage, stabilize intermediates, or open coordination sites on the metal for further reactivity. acs.org

Catalytic SystemReaction TypeRole of Boron Center
Diphosphine-borane-Cobalt ComplexE-H Bond Activation (E=N, C, S, O)Cooperation with metal center to cleave bonds. acs.org
Rhodium Complex / Piers' BoraneHydrogenationActs as a cooperative Lewis acid, increasing catalyst efficiency. nih.gov
Rhenium Hydride / B(C6F5)3CO2 ActivationActs as Lewis acid in a Frustrated Lewis Pair (FLP) type activation. acs.org
Iron Complex with Boron LigandH2 ActivationStabilizes the resulting metal hydride via an Fe-H-B bridge. acs.org

Advanced Applications and Functional Materials Incorporating 3 Phenylpyridin 4 Yl Boronic Acid Moieties

Design and Synthesis of Advanced Functional Materials

The incorporation of (3-Phenylpyridin-4-yl)boronic acid into larger molecular architectures allows for the precise tuning of material properties, leading to innovations in materials science.

Boronic acid moieties are versatile functional groups for constructing advanced polymeric and supramolecular structures. researchgate.net The Lewis acidic nature of the boron atom in this compound allows it to participate in various dynamic covalent chemistries, which are crucial for creating responsive and self-healing materials. researchgate.net

The synthesis of boron-containing polymers can be achieved through the catalyzed borylation of pre-existing polymers with aromatic groups, such as polystyrene. google.com This method allows for the introduction of boronate ester groups onto the polymer backbone without significantly altering the polymer's molecular weight or tacticity. google.com The resulting boronic ester-functionalized polymers can then be converted to other functional groups, expanding their utility. google.com

These functionalized polymers have potential applications in creating polymer blends, recoverable polymer catalysts, and materials with enhanced adhesion properties. google.com The controlled introduction of boronic acid groups into crystalline polyolefins is a significant advancement in polymer chemistry, opening up new commercial possibilities for these materials. google.com

A key feature of boronic ester-based materials is their ability to form dynamic covalent bonds. This dynamic nature is exploited in the development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. The dynamic exchange mechanisms in boronic ester-based vitrimers include hydrolysis and re-esterification, transesterification with diols, and metathesis with other boronic esters. researchgate.net

In the realm of organic electronics, this compound and its derivatives are being explored as components of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). rsc.orgacs.org The efficiency and stability of PhOLEDs are highly dependent on the properties of the host material, which must possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest. mdpi.com

The design of bipolar host materials, which can transport both holes and electrons, is a key strategy for achieving high-performance PhOLEDs. rsc.org By combining electron-donating and electron-accepting moieties within a single molecule, it is possible to tune the frontier molecular orbital energy levels and achieve balanced charge transport. rsc.orgacs.org

For instance, bipolar host materials have been synthesized by incorporating pyridine (B92270) and diphenylphosphine (B32561) oxide as dual n-type units. rsc.org These materials exhibit high triplet energies and small singlet-triplet energy differences, which are desirable for efficient energy transfer to the phosphorescent dopant. rsc.org PhOLEDs fabricated with these hosts have demonstrated low turn-on voltages and high external quantum efficiencies for both blue and green emission. rsc.org

The use of pure hydrocarbons as host materials is another promising approach to enhance the stability of PhOLEDs, as the absence of heteroatoms can reduce the likelihood of degradation pathways. acs.org Furthermore, the development of host materials with high glass transition temperatures contributes to the morphological stability and longevity of the devices. rsc.org

Interactive Data Table: Properties of Selected Host Materials for PhOLEDs

Host MaterialTriplet Energy (eV)Glass Transition Temperature (°C)ApplicationReference
m-PyPOmCP2.86123Blue PhOLEDs rsc.org
p-PyPOmCP2.78130Green PhOLEDs rsc.org
H12.82127Blue and Green PhOLEDs mdpi.com
H22.81139Blue and Green PhOLEDs mdpi.com

Molecular Recognition and Chemical Sensing Based on Boronic Acid Interactions

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their widespread use in molecular recognition and chemical sensing. nih.govmdpi.com This interaction is highly specific and can be modulated by pH, making it a versatile tool for detecting biologically relevant molecules. researchgate.netresearchgate.net

This compound, like other arylboronic acids, can react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. mdpi.com This complexation is an equilibrium process, and the stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid, the pH of the solution, and the structure of the diol. scispace.comnih.gov

The interaction is generally favored at a pH above the pKa of the boronic acid, where the boron atom is in a tetrahedral boronate form, which binds more strongly to diols. nih.gov The complexation with α-hydroxy carboxylic acids is also possible and can result in stable complexes even in acidic solutions. scispace.com The binding affinity of boronic acids to different saccharides varies, with a general trend of sorbitol > fructose (B13574) > galactose > glucose. researchgate.net

The reversible nature of this covalent interaction is a key feature, allowing for the development of responsive materials that can bind and release target molecules in response to changes in pH or the presence of competing diols. manchester.ac.uk

The formation of boronate esters is often accompanied by a change in the physical or chemical properties of the system, such as fluorescence or electrochemical response, which can be harnessed for sensing applications. nih.govnih.gov Fluorescent sensors based on boronic acids typically incorporate a fluorophore whose emission is modulated by the binding of a diol. nih.gov

For example, a sensor can be designed where the complexation of the boronic acid moiety with a saccharide disrupts the aggregation of a fluorophore, leading to an enhancement in fluorescence. nih.gov This principle has been used to detect saccharides and even to label and detect bacteria by targeting the saccharide-rich cell wall. nih.gov

Boronic acid-functionalized polymers have also been employed in the development of sensors. researchgate.net These materials can exhibit a macroscopic response, such as swelling or shrinking, upon binding to a target analyte like glucose. researchgate.net This has led to the creation of hydrogels for continuous glucose monitoring and glucose-stimulated insulin (B600854) release systems. mdpi.com

Interactive Data Table: Binding Characteristics of Phenylboronic Acid Derivatives

AnalyteBinding InteractionKey FactorsApplicationReference
Diols (e.g., glucose, fructose)Reversible boronate ester formationpH, pKa of boronic acid, diol structureSaccharide sensing, drug delivery nih.govresearchgate.netnih.gov
α-Hydroxyacids (e.g., lactic acid)Reversible boronate ester formationpH, pKa of boronic acidLactate sensing scispace.comnih.gov
CatecholsStrong boronate ester formationAromatic diol structureNeurotransmitter sensing manchester.ac.uk

Development of Chemical Biology Probes and Enzyme Inhibitors (Chemical Mechanism Focus)

The electrophilic nature of the boron atom in this compound makes it an effective warhead for the design of enzyme inhibitors and chemical probes. mdpi.comresearchgate.net Boronic acids can form covalent adducts with nucleophilic residues in the active sites of enzymes, leading to potent and often reversible inhibition. semanticscholar.orgnih.gov

A primary target for boronic acid-based inhibitors is the class of serine proteases, where the boronic acid reacts with the catalytic serine residue to form a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. semanticscholar.org This mechanism has been successfully exploited in the development of clinically approved drugs. nih.gov

The boron atom in the boronic acid acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine residue. researchgate.net This interaction is further stabilized by hydrogen bonding within the enzyme's active site. The potency and selectivity of the inhibitor can be fine-tuned by modifying the phenylpyridine scaffold to optimize interactions with other residues in the active site. acs.org

Beyond serine proteases, boronic acid derivatives have been designed to inhibit other classes of enzymes, including arginase and glycogen (B147801) synthase kinase 3β. mdpi.comnih.gov In the case of arginase, the boronic acid group serves as a mimic of the guanidinium (B1211019) group of the natural substrate, L-arginine. mdpi.com

Furthermore, the reactivity of boronic acids with reactive oxygen species (ROS) has been utilized to develop chemical probes for detecting these important signaling molecules in biological systems. frontiersin.org The oxidation of a boronate probe by ROS, such as hydrogen peroxide or peroxynitrite, leads to the formation of a phenolic product, which can be detected by a change in fluorescence. frontiersin.org This "turn-on" response provides a sensitive method for monitoring ROS levels in living cells.

The development of covalent chemical probes relies on identifying a reactive functional group that can form a specific and stable bond with a target protein. nih.gov Boronic acids have emerged as a valuable class of electrophiles for this purpose, enabling the discovery of new inhibitors and the study of enzyme function. nih.gov

Investigation of Interactions with Active Site Amino Acid Residues

The therapeutic efficacy of many drugs relies on their specific interaction with the active sites of enzymes and receptors. Boronic acid derivatives have demonstrated a remarkable ability to form reversible covalent bonds with nucleophilic amino acid residues within these active sites. sprinpub.com This interaction is a key feature that medicinal chemists leverage in the design of potent and selective inhibitors.

The boron atom in this compound possesses an empty p-orbital, making it an electrophilic Lewis acid. This allows it to readily interact with nucleophilic residues. The most common interactions involve the hydroxyl groups of serine and threonine residues. sprinpub.com This reversible covalent bond formation can lead to the potent inhibition of enzyme activity. The general mechanism involves the attack of the hydroxyl group of the amino acid on the boron atom, leading to the formation of a tetrahedral boronate adduct.

While specific crystallographic studies detailing the interaction of this compound with an active site are not widely available in the public domain, the well-established reactivity of the boronic acid moiety allows for informed predictions. For instance, in enzymes where a serine residue plays a crucial role in the catalytic mechanism, such as serine proteases, this compound could act as a transition-state analog inhibitor. The phenylpyridine core of the molecule would serve to orient the boronic acid group within the active site to facilitate this interaction.

Table 1: Potential Interactions of this compound with Active Site Residues

Interacting Group of ScaffoldAmino Acid ResidueType of Interaction
Boronic AcidSerine, ThreonineReversible Covalent Bond
Phenyl RingPhe, Tyr, Trp, Leu, ValHydrophobic, π-stacking
Pyridine NitrogenAsp, Glu, Gln, AsnHydrogen Bonding

Design of Boron-Containing Chemical Scaffolds for Target Binding

The this compound moiety serves as a versatile scaffold for the design of targeted inhibitors for a variety of enzymes. Its structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The field of medicinal chemistry has seen a surge in the development of boron-containing drugs, with notable examples like bortezomib (B1684674) and ixazomib, which are proteasome inhibitors used in cancer therapy. nih.gov These drugs underscore the therapeutic potential of boronic acid-based scaffolds.

The design of inhibitors based on the this compound scaffold involves a strategy known as structure-based drug design. This approach utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. The phenylpyridine core provides a rigid framework that can be functionalized at various positions to enhance interactions with the target's binding pocket.

For example, substituents can be introduced on the phenyl ring or the pyridine ring to improve binding affinity and selectivity. A study on related 3,4-disubstituted pyridine derivatives as cholesterol 24-hydroxylase (CH24H) inhibitors demonstrated that modifications on the pyridine core could significantly impact inhibitory activity and selectivity against other enzymes like CYP3A4. acs.org In one instance, replacing a phenyl group with a pyridyl group altered the compound's lipophilicity and, consequently, its selectivity profile. acs.org

The synthesis of libraries of compounds based on the this compound scaffold is often achieved through robust chemical reactions like the Suzuki-Miyaura cross-coupling. This reaction allows for the efficient connection of the boronic acid-containing fragment with various aromatic or heterocyclic partners, enabling the exploration of a wide chemical space. For instance, (4-phenylpyridin-3-yl)boronic acid has been used in the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives as potential inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov

Computational and Theoretical Investigations of 3 Phenylpyridin 4 Yl Boronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for examining the quantum mechanical behavior of molecules. Through DFT calculations, key characteristics of (3-Phenylpyridin-4-yl)boronic acid, such as its electronic structure, electrostatic potential, and conformational stability, can be accurately modeled.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. schrodinger.com

Table 1: Calculated Electronic Properties of (3-Carbamoylphenyl)boronic acid (Illustrative Example)

ParameterValue
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (Eg)5.59 eV epstem.net
Dipole Moment (μ)3.41 Debye epstem.net
Note: Data for (3-Carbamoylphenyl)boronic acid is presented as an illustrative example due to the absence of specific published data for this compound.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

For aromatic boronic acids, the MEP map generally reveals that the most negative potential is localized around the oxygen atoms of the boronic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the boronic acid and the aromatic ring protons typically exhibit a positive potential, marking them as sites for potential nucleophilic interaction. In a study of (3-Carbamoylphenyl)boronic acid, the MEP plot showed these characteristic features, providing a visual representation of the molecule's reactive sites. epstem.net

Conformational Analysis and Molecular Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its stability and reactivity. Theoretical conformational analysis helps to identify the most stable conformers by calculating the potential energy as a function of dihedral angles.

For boronic acids, the relative orientation of the boronic acid group with respect to the aromatic ring is a key determinant of conformational stability. Studies on phenylboronic acid and its derivatives have shown that the molecule can exist in different conformations, such as syn-syn, anti-anti, and syn-anti, with the syn-anti conformation often being the most energetically favorable. epstem.net In the case of (3-Carbamoylphenyl)boronic acid, conformational analysis revealed that the conformer with a dihedral angle of 0° represents a maximum energy state, while other orientations are more stable. epstem.net The consistency between DFT-optimized structures and those determined by X-ray crystallography for related compounds underscores the reliability of these theoretical methods in predicting molecular geometry. researchgate.net

Mechanistic Probes using Advanced Computational Chemistry Techniques

Advanced computational chemistry techniques are instrumental in elucidating the intricate mechanisms of chemical reactions involving boronic acids. Methods like DFT and multicomponent artificial force-induced reaction (MC-AFIR) can map out the entire catalytic cycle of a reaction, including transition states and intermediates. acs.org

For instance, in the context of cross-coupling reactions, computational studies can provide detailed insights into the steps of oxidative addition, transmetalation, and reductive elimination. acs.org While specific mechanistic studies on this compound are not prevalent, the general principles derived from computational investigations of Suzuki-Miyaura and other cross-coupling reactions are applicable. dur.ac.ukacs.org These studies help in understanding the role of catalysts, the influence of substituents on reaction rates, and the origins of selectivity. acs.org

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models provide a powerful framework for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural or electronic features of a molecule with its chemical reactivity or biological activity. nih.gov

For boronic acids, theoretical descriptors such as HOMO-LUMO energies, dipole moment, and various quantum chemical parameters can be used to predict their reactivity in different chemical transformations. epstem.net For example, the HOMO-LUMO gap can be correlated with the molecule's propensity to participate in electronic transitions, which is fundamental to its role in processes like fluorescence sensing. researchgate.netnih.gov

While a specific QSAR model for this compound has not been reported, studies on related heterocyclic and aromatic compounds demonstrate the utility of this approach. For example, QSAR studies on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives have successfully correlated molecular descriptors with their antagonist activity at the angiotensin II (AT1) receptor. nih.gov Such models can guide the design of new boronic acid derivatives with tailored reactivity and properties for specific applications.

Future Research Directions in 3 Phenylpyridin 4 Yl Boronic Acid Chemistry

Development of Novel Catalytic Systems and Green Chemistry Approaches

A significant future research avenue lies in creating more sustainable and efficient catalytic systems for reactions involving (3-phenylpyridin-4-yl)boronic acid. While palladium catalysts are commonly used for cross-coupling reactions, there is a growing emphasis on developing systems based on more abundant and less toxic metals. jptcp.com

Key Research Thrusts:

Earth-Abundant Metal Catalysis: Exploration of first-row transition metals such as nickel, copper, and iron as catalysts for Suzuki-Miyaura coupling and other reactions is a primary goal. jptcp.com These metals offer reduced cost and lower environmental impact compared to precious metals like palladium. jptcp.com

Green Reaction Media: Research will likely focus on optimizing reaction conditions in environmentally benign solvents, such as water or ethanol (B145695), to minimize the reliance on volatile organic compounds. nih.govmdpi.com Microwave-assisted synthesis in aqueous media has already shown promise for accelerating Suzuki reactions and represents a key green strategy. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot MCRs that incorporate this compound is a promising strategy. nih.gov MCRs enhance synthetic efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources, aligning perfectly with the principles of green chemistry. nih.govresearchgate.net

Boronic Acids as Catalysts: An emerging area is the use of boronic acids themselves as catalysts for various organic transformations, such as amide bond formation. researchgate.netresearchgate.net Future work could explore the catalytic activity of this compound or its derivatives, leveraging its unique electronic and structural properties.

Table 1: Comparison of Conventional vs. Green Catalytic Approaches

Feature Conventional Approach Future Green Approach Relevant Findings
Catalyst Palladium (Pd), Rhodium (Rh) Nickel (Ni), Copper (Cu), Iron (Fe) Ni-based catalysts can give higher yields and are more easily removed from final products than Pd. jptcp.comacs.org
Solvent Toluene, Dioxane, DMF Water, Ethanol Microwave-assisted reactions in water can lead to high yields (73%-98%) in short reaction times (30 min). mdpi.com
Methodology Stepwise synthesis One-pot, Multicomponent Reactions (MCRs) MCRs using microwave irradiation in ethanol can produce boron-containing heterocycles with yields up to 80%. nih.govresearchgate.net
Energy Input Conventional heating Microwave (MW) or Infrared (IR) irradiation MW and IR activation significantly reduce reaction times from hours to minutes. nih.govresearchgate.net

Expanding the Scope of Chelation-Assisted C-H and C-Heteroatom Functionalization

The pyridine (B92270) nitrogen within the this compound scaffold serves as an excellent directing group, facilitating the selective functionalization of C-H bonds on the adjacent phenyl ring. This chelation-assisted strategy is a powerful tool for molecular construction, and future research aims to significantly broaden its scope. rsc.org

Key Research Thrusts:

Diversification of C-H Functionalization: While C-H arylation is well-documented, future efforts will target other transformations such as alkylation, alkenylation, and alkynylation of the phenyl ring, directed by the pyridine moiety. snnu.edu.cnmdpi.com This would provide access to a wider array of substituted derivatives from a common precursor.

Direct C-Heteroatom Bond Formation: A major frontier is the development of catalytic systems that enable the direct formation of C-N, C-O, and C-S bonds. researchgate.netresearchgate.net This would allow for the direct introduction of functionalities like amino, hydroxyl, and thiol groups, bypassing multi-step sequences.

Novel Directing Group Strategies: While the pyridine nitrogen is an intrinsic directing group, research may explore modifying the pyridine ring to modulate its directing ability or to install secondary directing groups to achieve functionalization at otherwise inaccessible positions.

Understanding Mechanistic Pathways: Deeper mechanistic studies of the C-H activation steps, whether proceeding through Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, will be crucial for designing more efficient and selective catalysts for these transformations. acs.org

Table 2: Examples of Chelation-Directed C-H Functionalization Targets

Reaction Type Coupling Partner Desired Bond Formation Potential Catalyst System
Arylation Aryl halides, Arylboronic acids C-C (Aryl) Pd, Ru, Rh, Ni rsc.orgmdpi.com
Alkenylation Alkenes, Alkenyl halides C-C (Alkenyl) Rh, Pd snnu.edu.cnmdpi.com
Alkylation Alkyl halides C-C (Alkyl) Ru mdpi.com
Amination Amines, Azides C-N Pd, Cu researchgate.netresearchgate.net
Alkoxylation Alcohols, Carboxylic acids C-O Pd researchgate.net

Exploration of New Synthetic Methodologies for Complex Molecular Structures

This compound is a valuable starting material for constructing intricate molecular architectures relevant to pharmaceuticals and functional materials. dur.ac.uk Future research will focus on innovative methodologies that leverage this building block to streamline the synthesis of complex targets.

Key Research Thrusts:

Tandem and Cascade Reactions: A key goal is the development of tandem reaction sequences where this compound participates in multiple, sequential transformations within a single pot. cuny.edu For instance, a sequence could involve an initial Suzuki coupling followed by a chelation-directed C-H functionalization of the newly introduced group.

Modular Synthesis Platforms: Using this compound as a central scaffold, modular synthetic platforms can be developed. This involves its reaction with a diverse set of coupling partners to rapidly generate libraries of complex analogues for applications such as drug discovery. mdpi.comnih.gov

Late-Stage Functionalization: Integrating this boronic acid into strategies for late-stage functionalization of complex molecules is another promising direction. Methods like those involving aryl thianthrenium salts could be adapted to modify complex scaffolds containing the 3-phenylpyridin-4-yl moiety. acs.org

Synthesis of Polycyclic and Heterocyclic Systems: Research will explore using the dual reactivity of the boronic acid and the pyridine ring in annulation reactions to construct fused polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems. hbni.ac.in

Investigation of Emerging Applications in Advanced Materials Science

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced functional materials. The combination of a π-conjugated system and a Lewis acidic boron center offers opportunities in optoelectronics and sensor technology.

Key Research Thrusts:

π-Conjugated Organoboron Polymers: A major area of future research is the incorporation of this compound as a monomer into π-conjugated polymers. researchgate.net The pyridine nitrogen and phenyl ring can act as an N^C-chelate, and polymerization could lead to materials with tunable photophysical and electrochemical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

Fluorescent Chemosensors: The boronic acid moiety is known for its ability to reversibly bind with diols, such as carbohydrates. researchgate.net Future work will focus on designing fluorescent sensors based on the (3-phenylpyridin-4-yl) scaffold. Binding of an analyte (e.g., glucose) to the boronic acid group could induce a change in the fluorescence of the π-conjugated system, enabling detection. dur.ac.uk

Smart Materials and Supramolecular Chemistry: The ability of the pyridine nitrogen to coordinate with metals and the boronic acid to form esters can be exploited in supramolecular chemistry to construct complex, stimulus-responsive assemblies or "smart" materials. dur.ac.ukmuni.cz

Supported Catalysts: this compound could be incorporated into porous materials like Metal-Organic Frameworks (MOFs) or polymers to create heterogeneous catalysts. researchgate.netcsic.es The pyridine and boronic acid groups could serve as active sites or as anchors for catalytically active metal centers.

Table 3: Potential Applications in Materials Science

Application Area Key Feature of Compound Principle of Function Potential End-Use
Optoelectronics N^C-chelate structure, π-conjugation Forms emissive organoboron materials when incorporated into polymers or complexes. mdpi.com OLEDs, OPVs
Chemosensors Boronic acid group Reversible covalent binding with diols (e.g., sugars) modulates fluorescence. dur.ac.ukresearchgate.net Glucose monitoring, analyte detection
Smart Materials Lewis acidic boron, coordinating nitrogen Forms stimulus-responsive assemblies through non-covalent interactions. muni.cz Drug delivery, responsive coatings
Heterogeneous Catalysis Functional anchor points Immobilization within porous supports like MOFs to create reusable catalysts. researchgate.netcsic.es Industrial chemical synthesis

Q & A

Basic: What is the mechanistic basis for diol binding by (3-Phenylpyridin-4-yl)boronic acid, and how do structural and environmental factors influence binding affinity?

Answer:
this compound binds diols via reversible boronate ester formation, where the boronic acid reacts with 1,2- or 1,3-diols to form cyclic esters. The binding affinity depends on:

  • Diol geometry : Five-membered cyclic esters (1,2-diols) are more stable than six-membered (1,3-diols) due to reduced ring strain .
  • pH : Binding is optimal near the pKa of the boronic acid (~8.5–9.5), where the boronate anion is predominant and facilitates nucleophilic attack on the diol .
  • Electron-withdrawing/donating groups : Substituents on the aryl ring modulate boronic acid acidity. Electron-withdrawing groups lower pKa, enhancing binding at physiological pH .
    Methodologically, stopped-flow kinetics (e.g., for kon/koff measurements) and isothermal titration calorimetry (ITC) are used to quantify binding constants .

Advanced: How can non-specific interactions be minimized when using boronic acid-functionalized surfaces for glycoprotein capture?

Answer:
Non-specific interactions (e.g., hydrophobic or ionic) can overshadow boronic acid-diol specificity. Mitigation strategies include:

  • Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce electrostatic interactions. Adding surfactants (e.g., Tween-20) minimizes hydrophobic binding .
  • pH adjustment : Use near-neutral pH (7.4) to balance boronate ester stability while avoiding excessive charge on proteins .
  • Competitive elution : Borate buffer (pH 10) disrupts boronate esters, enabling gentle glycoprotein release without denaturation .
    Surface plasmon resonance (SPR) is critical for real-time monitoring of binding kinetics and selectivity optimization .

Basic: What synthetic challenges arise in the preparation of boronic acid-containing compounds, and how are they addressed?

Answer:
Key challenges include:

  • Air/moisture sensitivity : Boronic acids are prone to oxidation and protodeboronation. Synthesis under inert atmosphere and low-temperature conditions is essential .
  • Purification difficulties : Boronic acids often form anhydrides or boroxines. Prodrug strategies (e.g., pinacol esters) improve stability and facilitate purification .
  • Functional group compatibility : Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent side reactions during cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: What methodological innovations enable reliable MALDI-MS analysis of peptide boronic acids with multiple boronic acid groups?

Answer:
Peptide boronic acids undergo dehydration/boroxine formation, complicating MS analysis. Solutions include:

  • Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids as esters, suppressing trimerization .
  • High-resolution MS/MS : Collision-induced dissociation (CID) sequences peptides while preserving boronic acid modifications .
  • Library deconvolution : Single-bead analysis with DHB matrix enables rapid sequencing of branched peptide boronic acid libraries .

Basic: How are boronic acids integrated into anticancer drug design?

Answer:
Boronic acids enhance drug potency via:

  • Proteasome inhibition : Bortezomib (Velcade®) binds the 20S proteasome’s threonine residues, blocking protein degradation in cancer cells .
  • Bioisosterism : Boronic acids replace carboxylates or carbonyls, improving metabolic stability and target affinity (e.g., in α-amino boronate protease inhibitors) .
  • Targeted delivery : Conjugation to liposomes or antibodies exploits boronic acid-diol interactions for tumor-specific uptake .

Advanced: What design principles govern boronic acid-functionalized carbon dots for bacterial detection?

Answer:
Gram-positive bacteria detection relies on:

  • Surface functionalization : Carbon dots (CDs) modified with arylboronic acids bind glycolipids on bacterial cell walls via diol interactions .
  • Fluorescence quenching/enhancement : Binding-induced changes in CD fluorescence (e.g., Förster resonance energy transfer) enable real-time detection .
  • Selectivity optimization : Adjusting boronic acid density and spacer length minimizes cross-reactivity with Gram-negative bacteria .

Basic: Which analytical techniques are suitable for detecting trace boronic acid impurities in pharmaceuticals?

Answer:

  • LC-MS/MS in MRM mode : Offers high sensitivity (LOQ < 1 ppm) for underivatized boronic acids without extensive sample preparation .
  • Derivatization-free protocols : Use acidic mobile phases (0.1% formic acid) to stabilize boronic acids during chromatography .

Advanced: How can computational methods guide the design of boronic acid-based protease inhibitors?

Answer:

  • Docking simulations : Predict binding modes to protease active sites (e.g., HIV-1 protease) using software like AutoDock .
  • Quantum mechanical (QM) calculations : Estimate boronate ester stability and transition-state mimicry for inhibitor optimization .
  • Molecular dynamics (MD) : Simulate inhibitor-protease interactions under physiological conditions to refine pharmacokinetic properties .

Basic: What mechanisms underlie glucose-responsiveness in boronic acid-containing polymers?

Answer:

  • Solubility switching : Poly(3-acrylamidophenylboronic acid) (PAPBA) forms reversible crosslinks via boroxines in the absence of glucose. Glucose binding disrupts crosslinks, increasing solubility .
  • pH dependence : Glucose binding lowers the polymer’s pKa, enhancing hydrophilicity at physiological pH .

Advanced: How can boroxine formation be suppressed during mass spectrometric analysis of boronic acids?

Answer:

  • In situ esterification : DHB matrix esterifies boronic acids during MALDI plate preparation, preventing dehydration .
  • Low laser energy : Reduces thermal decomposition during desorption/ionization .
  • Boronic ester pre-derivatization : Use diols (e.g., mannitol) to stabilize boronic acids as esters prior to analysis .

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